4-Bromo-2-hydrazinyl-6-methylbenzothiazole
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Overview
Description
4-Bromo-2-hydrazinyl-6-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H8BrN3S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 4-bromo-2-chloro-6-methylbenzothiazole with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydrazinyl-6-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
4-Bromo-2-hydrazinyl-6-methylbenzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydrazinyl-6-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzothiazole: Similar in structure but lacks the hydrazinyl group.
4-Bromo-2-chloro-6-methylbenzothiazole: Precursor in the synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzothiazole.
2-Aminobenzothiazole: Another benzothiazole derivative with different functional groups
Uniqueness
This compound is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1188226-87-0 |
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Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(4-bromo-6-methyl-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-2-5(9)7-6(3-4)13-8(11-7)12-10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
LWJAYFFZONSBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)NN |
Origin of Product |
United States |
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